6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
Overview
Description
6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethylamino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it into an amine.
Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic substitution, where the aminoethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The nitrile group can also participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-Amino-3-cyano-4H-chromenes
Comparison: 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, it has a more flexible aminoethylamino group, allowing for diverse interactions with biological targets. In contrast to 2-amino-3-cyano-4H-chromenes, it features a pyridine ring, which can engage in different types of chemical reactions and coordination chemistry.
Properties
IUPAC Name |
6-(2-aminoethylamino)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-3-4-11-8-2-1-7(5-10)6-12-8/h1-2,6H,3-4,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUAJYOMWZYSQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202460-48-8 | |
Record name | 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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